molecular formula C22H19ClN4O2 B2573253 N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-76-7

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2573253
CAS No.: 923201-76-7
M. Wt: 406.87
InChI Key: PHRNVCYRJLZGOH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a carboxamide group at position 7 and a 3-chloro-4-methylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-3-26-12-17(21(28)24-15-10-9-14(2)19(23)11-15)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNVCYRJLZGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenyl-3-oxo-2H-pyridine-7-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Oxidation and Reduction

The 3-oxo group and ethyl chain are primary sites for redox reactions:

Oxidation

  • 3-Oxo group : Forms hydroxyl or carboxyl derivatives under strong oxidizing agents (e.g., KMnO₄).

  • Ethyl group : Oxidized to a ketone (e.g., using CrO₃/H₂SO₄).

Substrate ModificationReagents/ConditionsProductApplication
5-Ethyl → 5-acetylCrO₃, H₂SO₄, 60°CEnhanced electrophilicityAnticancer agents
3-Oxo → 3-hydroxyNaBH₄, ethanol, RTImproved solubilityDrug delivery

Reduction

  • Ketone reduction : The 3-oxo group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

Nucleophilic Substitution

The 3-chloro substituent on the phenyl ring undergoes SNAr reactions with nucleophiles:

NucleophileConditionsProductYieldSource
Amines (e.g., piperazine)DMF, K₂CO₃, 100°CBiologically active derivatives65%
ThiolsEtOH, RTThioether-linked analogs58%

Cyclization and Cross-Coupling

The pyrazolo[4,3-c]pyridine core participates in annulation and coupling reactions:

Thorpe-Ziegler Cyclization

Suzuki-Miyaura Coupling

Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis or reacts with electrophiles:

Reaction TypeReagents/ConditionsOutcomeSource
Acidic hydrolysisHCl, refluxCarboxylic acid formation
Alkaline hydrolysisNaOH, H₂O, 90°CAmine release
AcylationAcetyl chloride, pyridineN-acetylated derivatives

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of CrO₃.

  • SNAr : Electron-withdrawing groups (e.g., nitro) enhance reactivity at the chloro-substituted phenyl ring .

  • Cyclization : Base-mediated deprotonation initiates ring closure, as seen in pyrazolo[3,4-b]pyridine analogs .

Stability and Reaction Optimization

  • Thermal stability : Degrades above 200°C, limiting high-temperature reactions.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve substitution yields .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22H19ClN4O2
  • Molecular Weight : 406.9 g/mol
  • CAS Number : 923201-76-7

The structural features of this compound allow it to interact effectively with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. The pyrazole moiety is known to exhibit significant cytotoxic effects against a variety of cancer cell lines.

Case Studies:

  • A study demonstrated that compounds similar to this pyrazolo derivative showed IC50 values as low as 0.39 µM against HCT116 cancer cells and 0.46 µM against MCF7 cells, indicating strong anticancer efficacy .
CompoundCell LineIC50 (µM)
N-(3-chloro-4-methylphenyl)-5-ethyl...HCT1160.39
N-(3-chloro-4-methylphenyl)-5-ethyl...MCF70.46

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases. Pyrazole derivatives have been recognized for their ability to inhibit pro-inflammatory pathways.

Research Findings:
A review noted that certain pyrazole compounds have shown promising results in reducing inflammation markers in vitro and in vivo models . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.

Additional Therapeutic Areas

Beyond anticancer and anti-inflammatory applications, pyrazole derivatives are being explored for various other pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that these compounds can inhibit bacterial growth and may be effective against resistant strains.
Activity TypeExample CompoundEfficacy
AntimicrobialSimilar Pyrazole DerivativeEffective against resistant strains

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of pyrazolo[4,3-c]pyridine-7-carboxamides, differing primarily in substituents at positions 5 (ethyl) and the aryl group on the amide nitrogen. Key analogs include:

Compound Name Substituents (Position 5 / Amide Group) Molecular Formula Molecular Weight Notable Features Reference CAS/PDB ID
KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[...]-carboxamide) 2-methyl / 3-(5-chloro-2-methoxyphenyl)-1-methyl-pyrazolyl C21H18ClN5O2 415.85 JAK inhibitor; studied via molecular docking PDB ID 6N7A
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-...carboxamide 5-ethyl / 4-ethoxyphenyl C23H22N4O3 402.4 Ethoxy group enhances electron donation CAS 923682-25-1
N-(2-Methoxyethyl)-3-oxo-2-phenyl-5-propyl-...carboxamide 5-propyl / 2-methoxyethyl C19H22N4O3 354.4 Lower molecular weight; increased flexibility CAS 923233-41-4
N-(4-Acetylphenyl)-5-[(oxolan-2-yl)methyl]-3-oxo-2-phenyl-...carboxamide 5-(tetrahydrofuran-2-yl-methyl) / 4-acetylphenyl C25H24N4O4 444.49 Bulky substituent; potential solubility modulation CAS Not specified

Key Observations :

  • Position 5 Substitution: Ethyl (target compound) vs. methyl (KEV) or propyl (CAS 923233-41-4) groups influence steric bulk and hydrophobicity.
  • Amide Group Variations : The 3-chloro-4-methylphenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-ethoxyphenyl (CAS 923682-25-1) . This may enhance electrophilic interactions in target binding.
  • Core Modifications : KEV replaces the pyridine ring with a pyrazole, altering binding geometry in kinase inhibition .

Physicochemical Properties and Pharmacokinetic Implications

  • Molecular Weight : The target compound’s molecular weight (~402–415 g/mol, estimated) aligns with Lipinski’s rules, favoring oral bioavailability. Smaller analogs (e.g., CAS 923233-41-4, 354.4 g/mol) may exhibit faster clearance .
  • Solubility : The 3-chloro-4-methylphenyl group likely reduces water solubility compared to methoxyethyl or tetrahydrofuran-containing derivatives (e.g., CAS 923233-41-4, ), necessitating formulation adjustments.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of the biological activity of this compound, including its cytotoxic effects against various cancer cell lines and its mechanism of action.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, including their anti-inflammatory and anticancer properties. The compound in focus has shown promising results in various assays, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)0.01Induction of apoptosis
NCI-H460 (lung cancer)0.03Inhibition of Aurora-A kinase
A549 (lung cancer)26Induction of autophagy
HepG2 (liver cancer)7.01 ± 0.60Microtubule disassembly

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance:

  • Aurora-A Kinase Inhibition : This compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for mitotic progression.
  • Microtubule Disruption : It interacts with tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells.

Case Studies

  • Study on MCF7 Cell Lines : A study conducted by Mohareb et al. demonstrated that compounds similar to N-(3-chloro-4-methylphenyl)-5-ethyl exhibited significant cytotoxicity against MCF7 cells with an IC50 value as low as 0.01 µM, suggesting a potent apoptotic effect.
  • Inhibition of CDK2 : Another investigation revealed that derivatives of this compound inhibited CDK2 activity significantly, leading to cell cycle arrest in the G1 phase.

Q & A

Q. How can SAR studies optimize potency against a specific kinase target?

  • Methodology : Synthesize derivatives with varied substituents (e.g., 4-methylphenyl → 4-fluorophenyl) and test inhibition via Kinase-Glo® assays. Use CoMFA or CoMSIA to model 3D-QSAR and guide design .

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